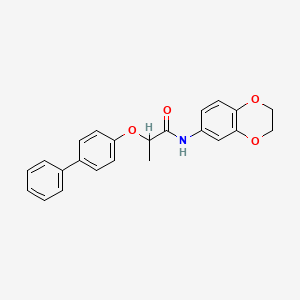![molecular formula C19H18ClN5O3S B4174576 2-chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4174576.png)
2-chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide
Descripción general
Descripción
2-chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole-containing sulfonamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, 2-chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
2-chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit COX-2 activity, reduce the production of prostaglandins, and decrease the expression of pro-inflammatory cytokines. In vivo studies have shown that it can reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments include its relatively simple synthesis method, low cost, and potential applications in various fields of science. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to explore its potential applications in the treatment of cancer, diabetes, and Alzheimer's disease. Another direction is to investigate its mechanism of action in more detail and identify potential targets for drug development. Additionally, future research could focus on improving its solubility and stability in aqueous solutions, as well as developing more effective analogs with longer half-lives and better pharmacokinetic properties.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. In biochemistry, it has been used as a tool to study protein-protein interactions and enzyme inhibition. In pharmacology, it has been evaluated for its pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3S/c20-18-7-6-15(24-12-21-22-13-24)11-17(18)19(26)23-14-4-3-5-16(10-14)29(27,28)25-8-1-2-9-25/h3-7,10-13H,1-2,8-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMWGTZNWKOTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(1,2,4-triazol-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4174495.png)
![N-bicyclo[2.2.1]hept-2-yl-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4174497.png)

![N-(6-methyl-2-pyridinyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4174514.png)
![methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4174524.png)
![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4174535.png)

![2-(3-bromophenyl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174548.png)
![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4174562.png)
![3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4174564.png)
![dimethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4174583.png)
![2-butoxy-N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4174587.png)

